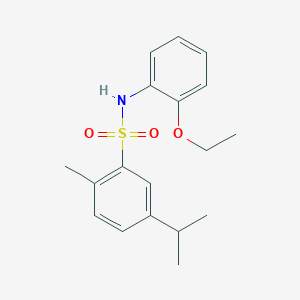

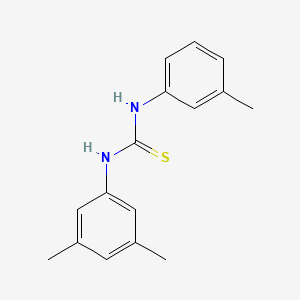

N-(2-ethoxyphenyl)-5-isopropyl-2-methylbenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of sulfonamides often involves the reaction of sulfonyl chlorides with amines. In a related synthesis, N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides were synthesized through the reaction of 4-bromobenzenesulfonyl chloride with 4-ethoxyaniline, leading to intermediates which upon further reaction yielded the target compounds. These processes are characterized by their specific conditions, such as the use of DMF as solvent and LiH as activator in some cases, highlighting the complexity and versatility in the synthesis of sulfonamide compounds (Riaz, 2020).

Molecular Structure Analysis

The molecular structure of sulfonamides is crucial for their properties and reactivity. X-ray crystallography and DFT calculations have been employed to study their structure, revealing important aspects such as hydrogen bonding and molecular geometry. For instance, the crystal structures of some sulfonamides showed two-dimensional architectures controlled by C-H...πaryl interactions and three-dimensional architectures formed by C-H...O intermolecular interactions, illustrating the impact of molecular structure on the physical properties and reactivity of these compounds (Rodrigues et al., 2015).

Chemical Reactions and Properties

Sulfonamides participate in a variety of chemical reactions, including enzyme inhibition, which has been a focal point in studying their biochemical properties. For example, some sulfonamides exhibited potent inhibition against acetylcholinesterase and α-glucosidase, highlighting their potential in biochemical applications. The mechanisms of these inhibitions were further elucidated through in silico studies, providing insights into their chemical properties and interactions at the molecular level (Riaz, 2020).

properties

IUPAC Name |

N-(2-ethoxyphenyl)-2-methyl-5-propan-2-ylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO3S/c1-5-22-17-9-7-6-8-16(17)19-23(20,21)18-12-15(13(2)3)11-10-14(18)4/h6-13,19H,5H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFIZPKVCNRWBDM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NS(=O)(=O)C2=C(C=CC(=C2)C(C)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{5-[(4-methylbenzyl)thio]-1,3,4-thiadiazol-2-yl}-2-thiophenecarboxamide](/img/structure/B5862931.png)

![8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl 2-furoate](/img/structure/B5862945.png)

![1-({4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]phenyl}sulfonyl)piperidine](/img/structure/B5862994.png)

![1-[3-(2-nitrophenyl)acryloyl]azepane](/img/structure/B5863022.png)

![N,N-dimethyl-3-(2,8,9-trimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl)-1-propanamine](/img/structure/B5863034.png)